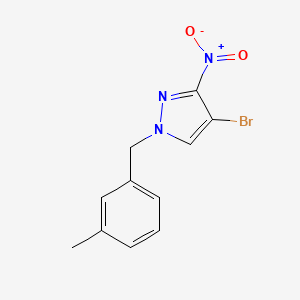

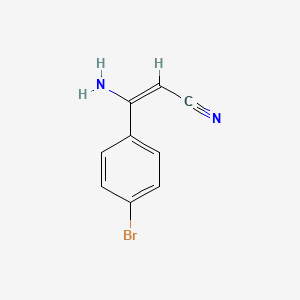

![molecular formula C24H16N2O2S B2356188 N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide CAS No. 324759-01-5](/img/structure/B2356188.png)

N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . A series of new N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides have been synthesized and characterized by 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using techniques like X-ray crystallography . A single crystal X-ray study can be used to determine the conformational feature of the compound .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, their molecular weight can be computed . They are also characterized by their hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity .Scientific Research Applications

Anticonvulsant Agents and Benzodiazepine Receptor Agonists

Compounds similar to N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide, specifically 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamides, have been evaluated for anticonvulsant activities. These compounds show potential as anticonvulsant agents and exhibit sedative-hypnotic activity without impairing learning and memory, indicating their affinity to benzodiazepine receptors (Faizi et al., 2017).

Fluorescent Sensors for Metal Ions

Derivatives of benzothiazole, like (E)–2-(benzo[d]thiazol–2-yl)–4-(4-(diethylamino)–2-hydroxybenzylideneamino)phenol (HBTA), demonstrate potential as fluorescent sensors for metal ions such as Al³⁺ and Zn²⁺. These compounds exhibit significant solvatochromic behavior, large Stokes shifts, and can detect these ions with high sensitivity and selectivity (Suman et al., 2019).

Antitumor Activity

Certain benzothiazole derivatives exhibit notable antitumor activities. For instance, 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one shows significant anti-tumor activity against human breast, colon, and renal cancer cell lines. Its hydrolysis in aqueous solutions generates oxenium ion intermediates with selective reactivity, contributing to its antitumor properties (Wang et al., 2009).

Temperature-Controlled Fluorescence Switching

Triphenylamine–benzothiazole derivatives exhibit unusual temperature-controlled fluorescence switching in polar solvents. This feature is crucial for applications in fluorescence tuning and switching, providing valuable insights for the development of D–A organic molecules (Kundu et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

It’s known that the biological outcomes of thiazole derivatives can be significantly affected by substituents on a particular position of the thiazole ring .

Biochemical Pathways

Thiazole derivatives have been reported to induce biological effects through various targets .

Pharmacokinetics

One related compound, naphtho[1,2-d]thiazol-2-ylamine (ska-31), has been reported to have a half-life of 12 hours, suggesting potential implications for the bioavailability of n-(naphtho[1,2-d]thiazol-2-yl)-4-phenoxybenzamide .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities .

Action Environment

The biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(naphtho[1,2-d]thiazol-2-yl)-4-phenoxybenzamide are largely determined by the thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows the compound to interact with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the particular biochemical context.

Cellular Effects

Thiazole derivatives have been shown to exhibit a broad range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-4-phenoxybenzamide is not well-defined due to the lack of specific studies on this compound. Thiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been reported to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been reported to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been reported to interact with various transporters or binding proteins, and to affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been reported to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O2S/c27-23(17-10-13-19(14-11-17)28-18-7-2-1-3-8-18)26-24-25-22-20-9-5-4-6-16(20)12-15-21(22)29-24/h1-15H,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGKRRSGKGSLJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)

![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)

![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)

![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)

![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)

![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)